2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Formula and Connectivity
The compound has the molecular formula C₁₂H₂₀N₂O₂ , consisting of a cyclopentanol backbone substituted at the 1-position with a methylene-linked 3-propyl-1,2,4-oxadiazole ring and a methyl group at the 2-position. The cyclopentanol ring adopts a puckered conformation to minimize angle and torsional strain, while the oxadiazole ring remains planar due to aromatic stabilization.
IUPAC Nomenclature
Following IUPAC guidelines, the systematic name is derived as follows:
- Parent hydrocarbon : Cyclopentanol (a five-membered cycloalkane with a hydroxyl group).
- Substituents :
Key Structural Descriptors
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H20N2O2/c1-3-5-10-13-11(16-14-10)8-12(15)7-4-6-9(12)2/h9,15H,3-8H2,1-2H3 |
InChI Key |
DNELVNUJDHIXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2(CCCC2C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopentan-1-ol Core with 2-Methyl Substitution
- The cyclopentan-1-ol core substituted with a methyl group at C-2 can be prepared via stereoselective functionalization of cyclopentanone or cyclopentene derivatives.
- Typical methods include:
- Reduction of 2-methylcyclopentanone using selective hydride reagents (e.g., NaBH4) to yield the corresponding cyclopentan-1-ol.
- Alternatively, ring-forming reactions such as intramolecular cyclizations or Michael additions can be employed to assemble the cyclopentanol ring with desired substitution.
- Literature on related cyclopentanol derivatives suggests that controlling stereochemistry at C-1 and C-2 is critical for biological activity and can be achieved by chiral catalysts or resolution methods.
Synthesis of 3-Propyl-1,2,4-oxadiazol-5-yl Moiety
- The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms.
- A general route includes:
- Preparation of an amidoxime intermediate by reacting a nitrile with hydroxylamine.
- Coupling the amidoxime with a propyl-substituted carboxylic acid or its activated ester (e.g., acid chloride or anhydride).
- Cyclization under dehydrating conditions (e.g., using reagents like triphenylphosphine and triethylamine in carbon tetrachloride or acetonitrile at elevated temperature) to form the oxadiazole ring.
- This approach is supported by the synthesis of related oxadiazole compounds where intramolecular dehydration-cyclization using triphenylphosphine and triethylamine yielded oxadiazole rings in good yields and purity.
Linking the Oxadiazole Ring to the Cyclopentanol
- The methylene linkage between the cyclopentanol and oxadiazole is typically introduced via alkylation or substitution reactions.
- A common method involves:
- Functionalizing the cyclopentanol at the 1-position with a suitable leaving group (e.g., halide or tosylate).
- Reacting this intermediate with a nucleophilic oxadiazole derivative bearing a reactive site (e.g., an oxadiazolylmethyl anion or a metalated species).
- Alternatively, the oxadiazole ring can be constructed on a precursor already bearing the cyclopentanol moiety, by introducing the amidoxime and carboxylic acid functionalities on the same molecule before cyclization.
Representative Reaction Conditions and Catalysts
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Amidoxime formation | Nitrile + Hydroxylamine | Hydroxylamine hydrochloride, base, aqueous or alcoholic solvent | Mild conditions, yields amidoxime intermediate |
| Cyclization to oxadiazole | Amidoxime + Activated acid derivative | Triphenylphosphine, triethylamine, CCl4 or acetonitrile, 80-100°C, 1 h | Efficient ring closure, dehydration |
| Cyclopentanol functionalization | Alcohol → Halide/Tosylate | TsCl/pyridine or SOCl2/DMF | Activates for nucleophilic substitution |
| Coupling | Alkylation | Base (e.g., DIPEA, triethylamine), solvent (e.g., DMF, toluene), room temp to reflux | Forms methylene linkage |
These conditions are consistent with those reported for similar oxadiazole and cyclopentanol derivatives.
Analytical and Purification Techniques
- Purification of intermediates and final compounds is typically performed by silica gel column chromatography using solvent systems such as hexane/chloroform or toluene.
- Structural confirmation uses:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substitution patterns and ring formation.
- Infrared (IR) spectroscopy to confirm oxadiazole ring formation by disappearance of NH peaks and appearance of characteristic heterocyclic absorptions.
- Mass spectrometry (LC-MS) and elemental analysis to confirm molecular weight and composition.
- Yields for each step generally range from moderate to high (60-99%), depending on reaction optimization.
Summary Table of Preparation Steps
Research Findings and Considerations
- The preparation of 2-methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol requires careful control of reaction conditions to avoid side reactions such as over-alkylation or ring opening.
- The use of organic bases like diisopropylethylamine or triethylamine is crucial to neutralize acids formed and promote cyclization.
- The choice of solvent (e.g., acetonitrile, toluene) affects reaction rates and yields.
- Purification by chromatography is necessary to separate isomers and unreacted starting materials.
- The synthetic route is modular, allowing variations in the alkyl chain length on the oxadiazole ring or substitution on the cyclopentanol ring for structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides with strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanone.
Reduction: Formation of 2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of substituents, functional groups, and molecular weights is summarized below:
Key Observations:
- Heterocyclic Influence: The oxadiazole group in the main compound and the triazole in Ipconazole confer distinct electronic and hydrogen-bonding properties.
- Substituent Effects : The propyl chain on the oxadiazole increases lipophilicity compared to the methyl group in the ketone analog (CAS: 1343762-75-3) .
- Functional Group Reactivity : The cyclopentan-1-ol core (secondary alcohol) in the main compound contrasts with the ketone in the analog (CAS: 1343762-75-3), impacting redox stability and metabolic pathways .
Biological Activity
2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is a compound that incorporates the 1,2,4-oxadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is , with a molecular weight of 238.33 g/mol. The oxadiazole ring is known for its stability and ability to mimic other functional groups in drug design, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with the oxadiazole structure have shown effectiveness against Mycobacterium tuberculosis (Mtb). In vitro studies demonstrated that certain oxadiazole derivatives achieved up to 96% inhibition of Mtb at specific concentrations .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Pathogen | % Inhibition at 250 μg/mL |
|---|---|---|
| Compound 2a | M. tuberculosis H37Rv | 92% |
| Compound 2b | M. tuberculosis H37Rv | 96% |
Anticancer Properties
The potential anticancer activity of oxadiazole-containing compounds has been explored in various studies. For example, compounds derived from the oxadiazole scaffold have shown promising results against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa cells (cervical cancer). In one study, a related oxadiazole compound exhibited an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity of Selected Oxadiazole Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | MDA-MB-231 | 0.03 |
| Compound Y | HeLa | 0.045 |
| Doxorubicin | MDA-MB-231 | 0.60 |
The biological activity of oxadiazoles is attributed to their ability to interact with various biological targets. The oxadiazole ring can act as a bioisosteric replacement for other functional groups, enhancing metabolic stability and bioavailability. This property allows for better interaction with enzymes and receptors involved in disease processes .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in treating infectious diseases and cancer:
- Antitubercular Activity : A study by Shruthi et al. synthesized a series of oxadiazole derivatives linked to quinoline and assessed their antitubercular activity against wild-type Mtb. The most potent compound displayed a minimum inhibitory concentration (MIC) of 0.5 μg/mL .
- Anticancer Screening : A library of new compounds containing oxadiazole was tested against multiple human cancer cell lines. The results indicated that many derivatives exhibited enhanced antiproliferative activity under hypoxic conditions, which is often encountered in solid tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
